

Datiscin: A Technical Guide on the Flavonoid Glycoside

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Compound of Interest

Compound Name: *Datiscin*

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Abstract

Datiscin, a naturally occurring flavonoid glycoside, has garnered interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of **Datiscin**, focusing on its chemical properties, biological activities, and the methodologies used for its study. Due to the limited availability of data specifically for **Datiscin**, this guide also incorporates relevant information on its aglycone, Datiscetin, to provide a more complete understanding of its potential. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Datiscin is a flavonoid glycoside, specifically a flavonol, found in plants of the *Datisca* genus, such as *Datisca cannabina*[1]. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities[2]. As a glycoside, **Datiscin** consists of a flavonoid aglycone, Datiscetin, attached to a sugar moiety, which in this case is a rutinose[3][4][5]. The biological properties of **Datiscin** are attributed to its chemical structure, and upon ingestion or enzymatic hydrolysis, it can be metabolized to its aglycone, Datiscetin, which may also exhibit biological effects.

Chemical Properties

Property	Value	Reference
Chemical Name	5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[[6-O-(6-deoxy- α -L-mannopyranosyl)- β -D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one	[6]
Synonyms	Datiscetin-3-O-rutinoside, Datiscoside, Datistin	[3][6][7]
Molecular Formula	C ₂₇ H ₃₀ O ₁₅	[8]
Molecular Weight	594.52 g/mol	[7]
CAS Number	16310-92-2	[6]
Chemical Structure	Datiscetin (aglycone) linked to a rutinoside (a disaccharide of rhamnose and glucose)	[3][4][5]

Biological Activities and Quantitative Data

While specific quantitative data for **Datiscin** is limited in the available literature, studies on its aglycone, Datiscetin, and other related flavonoids provide insights into its potential biological activities.

Anticancer Activity

Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest[9]. The following table summarizes the cytotoxic activity (IC₅₀ values) of Datiscetin against various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
HTB-26	Breast Cancer	10-50	[10]
PC-3	Pancreatic Cancer	10-50	[10]
HepG2	Hepatocellular Carcinoma	10-50	[10]
HCT116	Colorectal Cancer	22.4	[10]

Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by modulating various signaling pathways, such as the NF-κB pathway[4]. The inhibitory concentration (IC50) of Datisctetin and other flavonoids on inflammatory markers is presented below.

Compound	Assay	IC50	Reference
Datisctetin	Inhibition of protein denaturation	>100 μg/mL	[11]
Baicalin	Inhibition of chemokine binding	15-320 μg/mL	[12]
Celastrol	Inhibition of TNFα and IL-1β production	30-100 nM	[12]
Hypericin	Inhibition of IL-12 production	1.45 μg/mL	[12]
Shikonin	Inhibition of RANTES and MIP-1α binding	2.6-3.6 μM	[12]

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. It is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant

Power)[6][8][13]. While specific IC50 values for **Datiscin** are not readily available, the following table provides reference values for other flavonoids.

Compound/Extract	Assay	IC50	Reference
Vaccinium bracteatum extract	DPPH	42.2 ± 1.2 µg/mL	[13]
Vaccinium bracteatum extract	ABTS	71.1 ± 1.1 µg/mL	[13]
Gallic acid hydrate	ABTS	1.03 ± 0.25 µg/mL	[14]
(+)-Catechin hydrate	ABTS	3.12 ± 0.51 µg/mL	[14]
Quercetin	ABTS	1.89 ± 0.33 µg/mL	[14]
Kaempferol	ABTS	3.70 ± 0.15 µg/mL	[14]
Ethyl acetate fraction of Macaranga hypoleuca	DPPH	14.31 mg/L	[8]
Ethyl acetate fraction of Macaranga hypoleuca	ABTS	2.10 mg/L	[8]
Butanol fraction of Macaranga hypoleuca	FRAP	0.48 mg/L	[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of **Datiscin**, as well as for the evaluation of its antioxidant activity.

Extraction and Isolation of **Datiscin** from **Datisca cannabina**

The following is a general protocol for the extraction and isolation of flavonoids from plant material, which can be adapted for **Datiscin**.

- Plant Material Preparation:
 - Collect fresh leaves of *Datisca cannabina*.
 - Air-dry the leaves in the shade and then grind them into a fine powder.
- Extraction:
 - Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Fractionation:
 - Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
 - Monitor the fractions for the presence of **Datiscin** using thin-layer chromatography (TLC).
- Purification:
 - Subject the **Datiscin**-rich fraction (typically the ethyl acetate or methanol fraction) to column chromatography on silica gel or Sephadex LH-20.
 - Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol or methanol-water) to isolate **Datiscin**.
 - Monitor the fractions by TLC and combine the fractions containing pure **Datiscin**.
 - Further purify the isolated **Datiscin** by recrystallization or preparative HPLC if necessary.

Analytical Methods

This method is suitable for the quantification of **Datiscin** in plant extracts and formulations.

- Instrumentation: HPLC system with a Diode Array Detector (DAD).

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: DAD detection at the maximum absorbance wavelength of **Datiscin** (to be determined by UV-Vis spectroscopy, typically around 254 nm and 350 nm for flavonols).
- Injection Volume: 10-20 μ L.
- Quantification: Prepare a calibration curve using a **Datiscin** standard of known concentrations. The concentration of **Datiscin** in the samples is determined by comparing their peak areas with the calibration curve.

This method offers higher sensitivity and selectivity for the quantification of **Datiscin**, especially in complex biological matrices.

- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: ESI in either positive or negative mode (to be optimized for **Datiscin**).
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of **Datiscin**) and a specific product ion are selected for quantification. The

transition parameters (collision energy, etc.) need to be optimized for **Datiscin**.

- Quantification: An internal standard is typically used. A calibration curve is constructed by plotting the ratio of the peak area of **Datiscin** to the peak area of the internal standard against the concentration of the **Datiscin** standard.

Antioxidant Activity Assays

- Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).
- Prepare different concentrations of **Datiscin** in methanol.
- In a 96-well plate, add a specific volume of each **Datiscin** concentration and the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Methanol is used as a blank, and a standard antioxidant like ascorbic acid or Trolox is used as a positive control.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
- Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.
- Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare different concentrations of **Datiscin**.
- Mix the **Datiscin** solutions with the diluted ABTS radical solution and incubate for a specific time (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC₅₀ value.

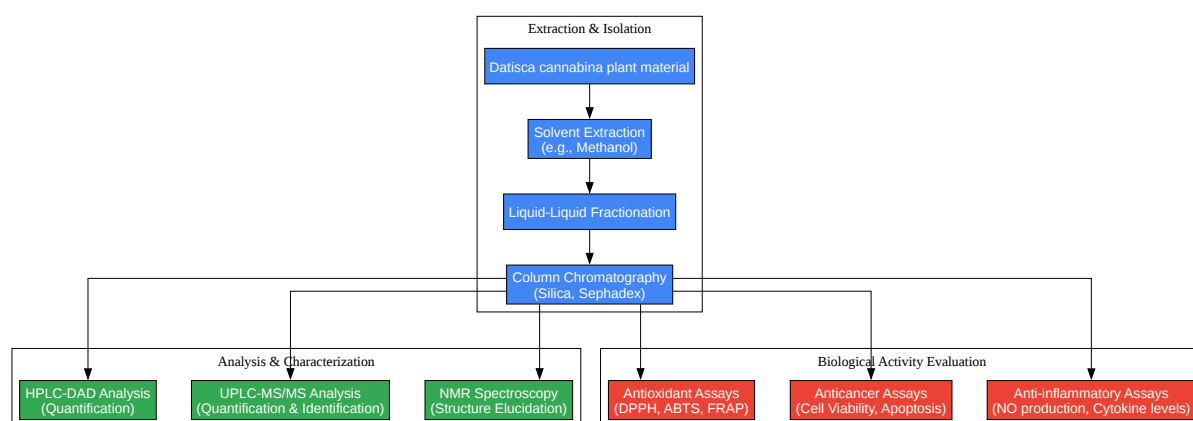
- Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
- Warm the FRAP reagent to 37 °C.
- Add the **Datiscin** sample to the FRAP reagent and incubate at 37 °C for a specific time (e.g., 30 minutes).
- Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
- A standard curve is prepared using a known concentration of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$, and the results are expressed as μmol of Fe(II) equivalents per gram of sample.

Signaling Pathways and Mechanisms of Action

Specific signaling pathways directly modulated by **Datiscin** have not been extensively elucidated in the available scientific literature. However, based on the known activities of its aglycone, Datiscetin, and other flavonoids, potential mechanisms can be inferred. Flavonoids are known to interact with various molecular targets, including protein kinases and transcription factors, thereby modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis[5][12].

General Workflow for Datiscin Research

The following diagram illustrates a general workflow for the extraction, isolation, analysis, and biological evaluation of **Datiscin**.

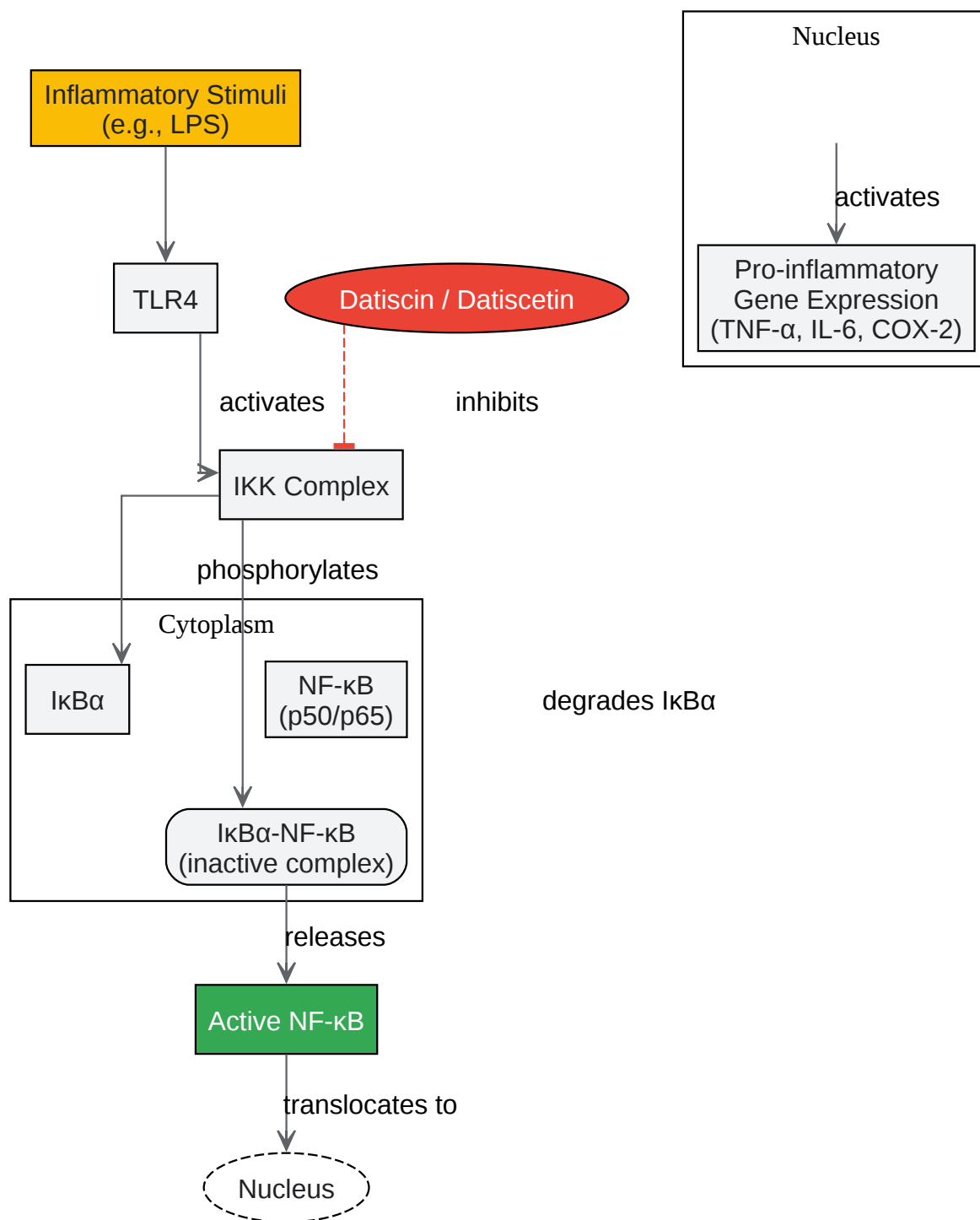


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Figure 1. General workflow for the extraction, analysis, and bioactivity screening of **Datiscin**.

Potential Anti-inflammatory Mechanism via NF- κ B Pathway

Flavonoids, including Datiscetin, have been reported to inhibit the NF- κ B (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation[4][15]. The following diagram illustrates a simplified representation of how flavonoids might interfere with this pathway.



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Figure 2. Potential inhibitory effect of **Datiscin**/Datiscetin on the NF-κB signaling pathway.

Pharmacokinetics and Clinical Trials

There is a lack of available data from pharmacokinetic studies specifically on **Datiscin**. Further research is required to understand its absorption, distribution, metabolism, and excretion (ADME) profile. To date, no clinical trials involving **Datiscin** have been registered or reported in the scientific literature.

Conclusion

Datiscin is a flavonoid glycoside with potential therapeutic applications, as suggested by the biological activities of its aglycone, Datiscetin, and other related flavonoids. While preliminary evidence points towards its anticancer, anti-inflammatory, and antioxidant properties, there is a clear need for more in-depth research to specifically characterize the pharmacological profile of **Datiscin**. This includes comprehensive studies to generate quantitative data on its bioactivities, elucidation of its molecular mechanisms of action, and assessment of its pharmacokinetic properties. The experimental protocols and methodologies outlined in this guide provide a framework for future investigations into this promising natural compound.

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